N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is an organic compound characterized by the presence of a chlorinated cyclooctene ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine typically involves the chlorination of cyclooctene followed by the introduction of the hydroxylamine group. One common method includes the following steps:
Chlorination of Cyclooctene: Cyclooctene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 8-chlorocyclooctene.
Formation of Hydroxylamine Derivative: The 8-chlorocyclooctene is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom in the cyclooctene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclooct-4-en-1-ylidene)hydroxylamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(8-Bromocyclooct-4-en-1-ylidene)hydroxylamine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
N-(8-Chlorocyclooct-4-en-1-ylidene)amine: Similar structure but lacks the hydroxylamine group, leading to different chemical behavior and uses.
Uniqueness
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is unique due to the presence of both the chlorinated cyclooctene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
72193-44-3 |
---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
N-(8-chlorocyclooct-4-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h1-2,7,11H,3-6H2 |
InChI Key |
WJVRFWPAMYXUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=NO)CCC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.